4-Chloro-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Chloro-2-(trifluoromethyl)benzaldehyde (CTFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless, crystalline solid with a melting point of 38–39 °C. CTFMB is commonly used in organic synthesis as a reagent or intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Kinetic Studies
4-Chloro-2-(trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can be used to study the rate of reactions and the factors affecting these rates.
Wittig Reaction
This compound is also used in the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide.
Pharmaceutical Intermediates
4-Chloro-2-(trifluoromethyl)benzaldehyde is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs.
Synthesis of Thymidine Derivatives
This compound may be used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . This derivative could have potential applications in medicinal chemistry.
Synthesis of N-Carbamate
Although not directly related to 4-Chloro-2-(trifluoromethyl)benzaldehyde, a similar compound, 2-(Trifluoromethoxy)benzaldehyde, is used in the synthesis of tert-butyl N-carbamate . It’s plausible that 4-Chloro-2-(trifluoromethyl)benzaldehyde could be used in a similar manner.
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFINSWGYAZBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381234 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
320-43-4 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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